GR95030X
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Overview
Description
GR95030X is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a heptenoic acid backbone with fluorinated phenyl groups and an imidazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR95030X typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of fluorinated phenyl groups. The final steps involve the formation of the heptenoic acid backbone and the addition of hydroxyl groups. Common reagents used in these reactions include fluorinated benzene derivatives, imidazole, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
GR95030X undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid backbone can be reduced to form saturated derivatives.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
GR95030X has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of GR95030X involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated phenyl groups and imidazole ring play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Shares the fluorinated phenyl group but lacks the imidazole ring and hydroxyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a different core structure but is used in similar chemical transformations.
Uniqueness
GR95030X stands out due to its unique combination of fluorinated phenyl groups, imidazole ring, and hydroxylated heptenoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129443-92-1 |
---|---|
Molecular Formula |
C25H26F2N2O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-7-[4,5-bis(4-fluorophenyl)-2-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H26F2N2O4/c1-15(2)25-28-23(16-3-7-18(26)8-4-16)24(17-5-9-19(27)10-6-17)29(25)12-11-20(30)13-21(31)14-22(32)33/h3-12,15,20-21,30-31H,13-14H2,1-2H3,(H,32,33)/b12-11+ |
InChI Key |
GQOQQDINYJTQDY-VAWYXSNFSA-N |
SMILES |
CC(C)C1=NC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Isomeric SMILES |
CC(C)C1=NC(=C(N1/C=C/C(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=NC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Synonyms |
GR 95030X GR-95030X GR95030X |
Origin of Product |
United States |
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